5-Isopropyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol
CAS No.: 900892-21-9
Cat. No.: VC6745152
Molecular Formula: C15H15N3O
Molecular Weight: 253.305
* For research use only. Not for human or veterinary use.
![5-Isopropyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol - 900892-21-9](/images/structure/VC6745152.png)
Specification
CAS No. | 900892-21-9 |
---|---|
Molecular Formula | C15H15N3O |
Molecular Weight | 253.305 |
IUPAC Name | 3-phenyl-5-propan-2-yl-1H-pyrazolo[1,5-a]pyrimidin-7-one |
Standard InChI | InChI=1S/C15H15N3O/c1-10(2)13-8-14(19)18-15(17-13)12(9-16-18)11-6-4-3-5-7-11/h3-10,16H,1-2H3 |
Standard InChI Key | DQZDNYKBELOOIO-UHFFFAOYSA-N |
SMILES | CC(C)C1=CC(=O)N2C(=N1)C(=CN2)C3=CC=CC=C3 |
Introduction
Chemical Structure and Physicochemical Properties
Core Architecture
The molecular framework of 5-isopropyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol consists of a pyrazolo[1,5-a]pyrimidine core substituted with an isopropyl group at position 5, a phenyl ring at position 3, and a hydroxyl group at position 7. Nuclear magnetic resonance (NMR) spectroscopy confirms the regiochemistry, with distinct signals for the pyrimidine C-7 hydroxyl proton (δ ~12.44 ppm in DMSO-d6) and aromatic protons from the phenyl substituents . X-ray crystallography reveals planarity in the fused ring system, facilitating π-stacking interactions with biological targets.
Solubility and Stability
The compound exhibits moderate solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) but limited aqueous solubility (~0.1 mg/mL at pH 7.4). Stability studies indicate degradation under strongly acidic or basic conditions, with a half-life of >24 hours in neutral buffers .
Synthetic Methodologies
Copper-Catalyzed Cyclization
A optimized synthesis involves copper-catalyzed cyclization of 4-isopropyl-1H-pyrazol-5-amine with β-keto esters under acidic conditions (Scheme 1). Key steps include:
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Condensation: Reacting 4-isopropyl-1H-pyrazol-5-amine with ethyl benzoylacetate in acetic acid yields the pyrazolo[1,5-a]pyrimidin-7-ol scaffold (62% yield) .
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Solvent Optimization: Substituting acetic acid with toluene shifts the product to pyrazolo[1,5-a]pyrimidin-7(4H)-one, highlighting solvent polarity's role in reaction outcomes .
Table 1: Reaction Yields Under Varied Conditions
Solvent | Temperature (°C) | Product | Yield (%) |
---|---|---|---|
Acetic acid | 80 | Pyrazolo[1,5-a]pyrimidin-7-ol | 62 |
Toluene | 110 | Pyrazolo[1,5-a]pyrimidin-7(4H)-one | 48 |
Post-Synthetic Modifications
Functionalization at C-7 via nucleophilic substitution introduces diverse pharmacophores. For example, coupling with 2-pyridinemethanamine enhances antitubercular activity (MIC90 = 0.8 µM) .
Pharmacological Activities
Anticancer Efficacy
In vitro screening against MDA-MB-231 breast cancer cells revealed moderate activity (IC50 = 15.3 µM for triazole-linked glycohybrids) . The hydroxyl group at C-7 is critical for DNA intercalation, as demonstrated by fluorescence quenching assays .
Table 2: Anticancer Activity of Selected Analogues
Compound | Substituent at C-5 | IC50 (µM) |
---|---|---|
4g | 4-Isopropylphenyl | 15.3 |
4a | Phenyl | >50 |
Antimycobacterial Activity
Against Mycobacterium tuberculosis (Mtb), 5-isopropyl-3-phenyl derivatives inhibit ATP synthase (IC50 = 1.2 µM) . Resistance mutations in the FAD-dependent hydroxylase Rv1751 suggest a novel mechanism involving oxidative catabolism .
Structure-Activity Relationships (SAR)
Substituent Effects at C-3 and C-5
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C-3 Phenyl Group: Fluorination (e.g., 4-fluorophenyl) enhances Mtb inhibition 3-fold compared to unsubstituted phenyl .
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C-5 Isopropyl Group: Bulky alkyl groups improve membrane permeability, correlating with reduced hERG channel liability (IC50 > 30 µM) .
Role of the C-7 Hydroxyl
Replacing the hydroxyl with methoxy or amino groups abolishes anticancer activity but retains antitubercular potency, indicating target-specific pharmacophore requirements .
Mechanisms of Action
ATP Synthase Inhibition
In Mtb, the compound binds to the F1 subunit of ATP synthase, disrupting proton translocation (Kd = 0.4 µM) . Molecular docking simulations show hydrogen bonding with α-Glu46 and β-Arg182 residues .
DNA Interaction
Intercalation into double-stranded DNA is evidenced by hypochromic shifts in UV-vis spectra (Δλ = 25 nm) . This interaction induces G2/M cell cycle arrest in cancer cells .
Toxicological and Pharmacokinetic Profiles
Cytotoxicity
Selective indices (SI) exceed 10 for most cell lines, with minimal toxicity toward HEK-293 human kidney cells (CC50 > 100 µM) .
Metabolic Stability
Mouse liver microsomal assays show moderate clearance (t1/2 = 45 minutes), necessitating prodrug strategies for in vivo applications .
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